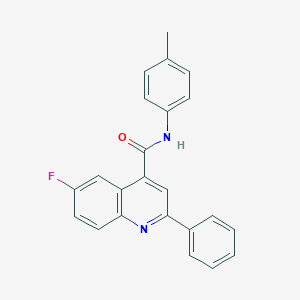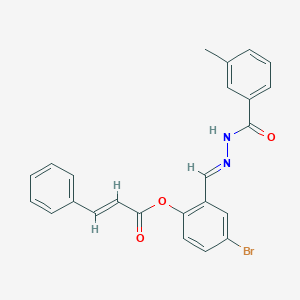![molecular formula C12H16N6O2S3 B515355 3,3'-sulfanediylbis[N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide]](/img/structure/B515355.png)
3,3'-sulfanediylbis[N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,3'-sulfanediylbis[N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide]” is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,3'-sulfanediylbis[N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide]” typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives.
Functionalization: Introduction of the methyl group at the 5-position of the thiadiazole ring.
Linking the Thiadiazole Units: This involves the formation of the propanamide linkage through reactions such as amidation or thiolation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The thiadiazole ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted thiadiazoles depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Thiadiazole derivatives are often used as ligands in coordination chemistry.
Material Science: These compounds can be used in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Thiadiazole derivatives have shown activity against a range of microorganisms.
Anticancer Agents: Some compounds in this class have been investigated for their potential to inhibit cancer cell growth.
Anti-inflammatory Agents: These compounds can also exhibit anti-inflammatory properties.
Industry
Agriculture: Thiadiazole derivatives can be used as pesticides or herbicides.
Pharmaceuticals: Used in the development of new drugs with various therapeutic effects.
Mechanism of Action
The mechanism of action of “3,3'-sulfanediylbis[N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide]” would depend on its specific application. Generally, thiadiazole compounds can interact with biological targets such as enzymes, receptors, or DNA. They may inhibit enzyme activity, modulate receptor function, or interfere with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 5-Methyl-1,3,4-thiadiazole-2-amine
- 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid
Uniqueness
“3,3'-sulfanediylbis[N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide]” is unique due to its specific structure, which includes multiple thiadiazole units linked by a propanamide chain. This unique structure may confer specific biological activities or chemical properties that are not present in simpler thiadiazole derivatives.
Properties
Molecular Formula |
C12H16N6O2S3 |
|---|---|
Molecular Weight |
372.5g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropyl]sulfanylpropanamide |
InChI |
InChI=1S/C12H16N6O2S3/c1-7-15-17-11(22-7)13-9(19)3-5-21-6-4-10(20)14-12-18-16-8(2)23-12/h3-6H2,1-2H3,(H,13,17,19)(H,14,18,20) |
InChI Key |
ZIOICQBHIPCYRE-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)CCSCCC(=O)NC2=NN=C(S2)C |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCSCCC(=O)NC2=NN=C(S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(9H-carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B515273.png)
![8-bromo-7-[2-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B515274.png)
![7-methyl-3-oxo-N,5-diphenyl-2-(3-phenyl-2-propenylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B515276.png)
![N-[(Z)-1-{[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B515277.png)
![2-({5-[(2,6-dimethylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B515278.png)
![N-(3-chlorophenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B515279.png)

![2-[(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B515282.png)
![methyl (4Z)-1-(4-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B515284.png)
![Ethyl 3-[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B515285.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B515289.png)
![3-(9-{2-[(3-fluorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)propanoic acid](/img/structure/B515291.png)
![N-(2-chlorobenzyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B515295.png)
